27-Methyl withaferin A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

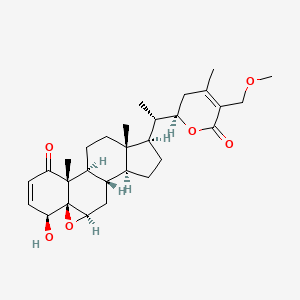

Molekularformel |

C29H40O6 |

|---|---|

Molekulargewicht |

484.6 g/mol |

IUPAC-Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

InChI |

InChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-33-5)16(2)19-6-7-20-17-13-25-29(35-25)24(31)9-8-23(30)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,31H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1 |

InChI-Schlüssel |

WAHNVOUQDPFMED-OBCSTTLTSA-N |

Isomerische SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC |

Kanonische SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling 27-Methyl Withaferin A: A Technical Guide to its Synthesis, Isolation, and Biological Activity

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive technical guide has been compiled detailing the discovery, synthesis, and biological evaluation of 27-Methyl withaferin A, a potent analogue of the naturally occurring withaferin A. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth overview of the compound's antiproliferative properties and the experimental procedures for its preparation and assessment.

This compound, a semi-synthetic derivative of withaferin A, has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines. Its discovery stems from structure-based drug design aimed at enhancing the cytotoxic effects of the parent compound. This guide summarizes the key findings related to its synthesis and biological activity, offering a valuable resource for the scientific community.

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated against several human tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 3.2[1] |

| A-549 | Lung Cancer | 4.2[1] |

| MCF-7 | Breast Cancer | 1.4[1] |

Experimental Protocols

Synthesis of 27-O-Methylwithaferin A (Compound 26)

The synthesis of this compound is achieved through the methylation of the hydroxyl group at the C-27 position of withaferin A. The general procedure, as described by Llanos et al. (2017), is outlined below. This process involves the use of methyl iodide in the presence of a silver (I) oxide catalyst.

Materials:

-

Withaferin A

-

Methyl iodide (CH₃I)

-

Silver (I) oxide (Ag₂O)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of withaferin A (1 equivalent) in a mixture of anhydrous DCM and anhydrous DMF is prepared.

-

Silver (I) oxide (5 equivalents) is added to the solution.

-

Methyl iodide (10 equivalents) is subsequently added to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours in the absence of light.

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield 27-O-methylwithaferin A.

In Vitro Antiproliferative Assay

The cytotoxic effects of this compound were determined using a colorimetric assay with sulforhodamine B (SRB), a method that measures cell density by staining total cellular protein.

Procedure:

-

Human tumor cell lines (HeLa, A-549, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for 48 hours.

-

After the incubation period, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

Visualizing the Molecular Landscape

To illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: General apoptotic signaling pathway for withaferin A analogues.

This technical guide provides a foundational understanding of this compound for the scientific community. Further research into the specific molecular targets and detailed signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of 27-Methyl withaferin A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Methyl withaferin A is a semi-synthetic derivative of withaferin A, a prominent steroidal lactone isolated from Withania somnifera. This document provides a comprehensive overview of its biological activities, with a primary focus on its anticancer properties. Quantitative data from cytotoxic assays reveal its potent antiproliferative effects against various human cancer cell lines, including HeLa, A-549, and MCF-7.[1] Mechanistically, this compound is identified as a potent inducer of apoptosis.[1][2] This guide synthesizes available data on its cytotoxicity, outlines key experimental protocols for its evaluation, and visualizes its mechanistic pathways and experimental workflows to support further research and development.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactones, are the principal bioactive constituents of Withania somnifera (Ashwagandha).[3][4] Among these, withaferin A is one of the most extensively studied compounds, known for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-angiogenic effects.[3][4][5] Chemical modification of the withaferin A scaffold is a key strategy for enhancing potency and refining its mechanism of action. The modification at the C-27 hydroxyl group, in particular, has been explored to improve biological activity.[3] this compound is a result of such targeted synthesis, designed to probe the structure-activity relationships (SAR) of the withanolide skeleton.[2][3] This document consolidates the current understanding of this specific analogue.

Biological Activity: Anticancer Effects

The primary biological activity reported for this compound is its potent anticancer effect, characterized by the induction of apoptosis and inhibition of cell proliferation across multiple cancer cell lines.[1]

Cytotoxicity Data

Quantitative analysis of the antiproliferative effects of this compound has been performed using standard cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HeLa | Cervical Cancer | 3.2 | [1] |

| A-549 | Lung Carcinoma | 4.2 | [1] |

| MCF-7 | Breast Cancer | 1.4 | [1] |

This data indicates that this compound exhibits significant cytotoxic activity, with particular potency against the MCF-7 breast cancer cell line.

Mechanism of Action

The anticancer properties of withanolides, including withaferin A and its analogues, are attributed to their ability to modulate multiple oncogenic signaling pathways.[5][6] While specific studies on the detailed molecular targets of this compound are limited, its action as a potent apoptosis inducer suggests interference with core cell survival and death pathways.[2]

Induction of Apoptosis

This compound has been explicitly identified as an apoptosis inducer.[1] The parent compound, withaferin A, is known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[7] This involves the generation of reactive oxygen species (ROS), activation of caspases (such as caspase-3 and -9), cleavage of PARP, and modulation of Bcl-2 family proteins.[6][7] It is highly probable that this compound shares a similar mechanism, leading to programmed cell death in cancer cells.

Potential Signaling Pathways

Based on the known mechanisms of withaferin A, this compound likely modulates key signaling pathways that regulate cell proliferation, survival, and apoptosis.[5][6][8] These may include the inhibition of pro-survival pathways such as NF-κB and Akt, and the activation of tumor suppressor pathways involving p53.[5][6] The diagram below illustrates a potential mechanism of action.

Caption: Putative mechanism of this compound.

Experimental Protocols

The evaluation of this compound's biological activity involves standard in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values presented in Table 1.

-

Cell Seeding: Plate human tumor cells (e.g., HeLa, A-549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to confirm the induction of apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Standard Research Workflow

The investigation of a novel compound like this compound typically follows a structured workflow from initial screening to mechanistic studies.

Caption: Typical workflow for evaluating novel anticancer compounds.

Conclusion and Future Directions

This compound is a potent derivative of withaferin A with significant antiproliferative and pro-apoptotic activity against human cancer cells.[1][2] The available data establishes it as a promising candidate for further preclinical investigation.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Identifying the specific molecular targets and comprehensively mapping the signaling pathways modulated by the compound.

-

Broadening the Scope: Evaluating its efficacy against a wider panel of cancer cell lines, including drug-resistant models.

-

In Vivo Studies: Assessing its therapeutic efficacy and safety profile in animal models of cancer.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide provides a foundational resource for scientists and researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jmaps.in [jmaps.in]

- 5. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 6. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluating anticancer properties of Withaferin A-a potent phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 27-Methyl Withaferin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28 steroidal lactones, have garnered significant attention in oncology for their potent anti-tumor properties. Among these, Withaferin A (WA), isolated from Withania somnifera, is the most extensively studied. This technical guide focuses on a specific analog, 27-Methyl withaferin A, a synthetic derivative designed to explore the structure-activity relationships of the withanolide scaffold.

Due to the nascent stage of research on this compound, this document will primarily extrapolate its mechanism of action from the comprehensive data available for its parent compound, Withaferin A. It is hypothesized that their structural similarity results in comparable biological activity. This guide will detail the core mechanisms, present available quantitative data, provide standardized experimental protocols for investigation, and visualize the key signaling pathways involved.

Core Mechanisms of Action in Cancer

The anticancer effects of withanolides are pleiotropic, targeting multiple facets of cancer cell biology. This compound is classified as an apoptosis inducer.[1] The foundational mechanisms, as established for Withaferin A, are detailed below.

Induction of Apoptosis

Withaferin A is a potent inducer of apoptosis in a wide array of cancer cell lines.[2][3][4] This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: WA triggers the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[2][5] This is characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[5] Subsequently, a cascade of caspase activation, including caspase-9 and the executioner caspase-3, is initiated.[2][5] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis, with WA observed to down-regulate Bcl-2.[2][5][6]

-

Extrinsic Pathway: Evidence suggests WA can also activate the extrinsic apoptotic pathway, involving the activation of caspase-8.[3]

Cell Cycle Arrest

A primary mechanism by which Withaferin A inhibits cancer cell proliferation is through the induction of cell cycle arrest, predominantly at the G2/M phase.[2][3][7][8] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. Key molecular events include:

-

Modulation of Cyclin-Dependent Kinases (CDKs): WA treatment leads to the downregulation of key cyclins such as Cyclin B1 and a decrease in the activity of Cdk1 (also known as Cdc2).[2][3]

-

Checkpoint Protein Regulation: The compound affects crucial cell cycle checkpoint regulators. For instance, it has been shown to decrease the levels of Cdc25C, a phosphatase that activates the Cdk1/Cyclin B1 complex.[3]

-

Induction of p21: WA can induce the expression of the CDK inhibitor p21 in a p53-dependent or independent manner, further contributing to cell cycle arrest.[2][9]

Inhibition of Key Signaling Pathways

Withaferin A exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Signaling: The inhibition of the Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of WA's mechanism.[2][6] NF-κB is a transcription factor that promotes cell survival, inflammation, and proliferation. WA has been shown to directly interact with and inhibit IκB kinase β (IKKβ), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[2]

-

PI3K/Akt/mTOR Signaling: This pathway is crucial for cell growth, proliferation, and survival. WA has been demonstrated to suppress the activation of Akt and downstream effectors like mTOR, thereby inhibiting this pro-survival signaling cascade.[2][10]

-

Other Pathways: WA has also been reported to modulate the STAT3 and Notch signaling pathways, both of which are implicated in cancer progression and stemness.[7][11]

Anti-Metastatic and Anti-Invasive Effects

The spread of cancer to distant organs is the primary cause of mortality. Withaferin A has shown significant potential in inhibiting metastasis through the following mechanisms:

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): WA can reverse EMT, a process where cancer cells gain migratory and invasive properties. It has been shown to increase the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as vimentin.[3]

-

Disruption of the Cytoskeleton: Vimentin, an intermediate filament protein crucial for cell migration, is a direct target of WA. WA covalently binds to vimentin, leading to its disassembly and aggregation, thereby impairing cancer cell motility.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, Withaferin A.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 3.2 | [1] |

| A-549 | Lung Cancer | 4.2 | [1] |

| MCF-7 | Breast Cancer | 1.4 | [1] |

Table 2: Selected Antiproliferative and In Vivo Efficacy Data for Withaferin A

| Cell Line/Model | Cancer Type | Endpoint | Value/Result | Reference |

| CaSKi | Cervical Cancer | IC50 | 0.45 ± 0.05 µM | [12] |

| Various Melanoma Cells | Melanoma | IC50 Range | 1.8 - 6.1 µM | [3][5] |

| HepG2 | Hepatocellular Carcinoma | IC50 | 12 µM | [10] |

| MDA-MB-231 Xenograft | Breast Cancer | Tumor Weight Reduction | ~7.1-fold higher in Notch2 knockdown; reversed by WA | [13] |

| HCT116 Xenograft | Colon Cancer | Tumor Growth Inhibition | Significant inhibition at 2 mg/kg | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Withaferin A and a general workflow for its investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for Protein Expression

This protocol details the detection of changes in the expression or phosphorylation status of key proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3, Cyclin B1) following treatment.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.

-

Load samples and a molecular weight marker onto an appropriate percentage SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity, normalizing to a loading control like β-actin or GAPDH.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

-

Cell Seeding and Treatment:

-

Seed approximately 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation at 1,500 rpm for 5 minutes.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 2,000 rpm for 10 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Transwell Migration Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane, a key characteristic of metastasis.

-

Preparation:

-

Rehydrate Transwell inserts (typically with 8.0 µm pores) by adding serum-free media to the top and bottom chambers and incubating for 2 hours at 37°C.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10⁵ cells/mL.

-

Remove the rehydration media and add 500 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert, including the desired concentration of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-migratory cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and stain with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Capture images of the stained cells from several random fields under a microscope.

-

Quantify the number of migrated cells by counting or by eluting the crystal violet stain with a solvent (e.g., 10% acetic acid) and measuring the absorbance.

-

Conclusion and Future Directions

This compound is a promising anticancer agent that, based on the extensive evidence from its parent compound Withaferin A, likely exerts its effects through a multi-pronged attack on cancer cells. This includes the induction of apoptosis via ROS generation and mitochondrial disruption, induction of G2/M cell cycle arrest, and the potent inhibition of pro-survival signaling pathways, most notably NF-κB and PI3K/Akt.

While this guide provides a robust framework for understanding and investigating the mechanism of this compound, it is crucial for future research to validate these hypothesized mechanisms specifically for the methylated analog. Head-to-head comparative studies with Withaferin A are warranted to determine if the 27-methyl modification alters the potency, selectivity, or specific molecular targets. Such studies will be invaluable for the continued development of withanolide-based therapeutics in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. withaferin a-induced apoptosis: Topics by Science.gov [science.gov]

- 5. Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Withaferin A suppresses the growth of myelodysplasia and leukemia cell lines by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

Structural Characterization of 27-Methyl Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a prominent steroidal lactone derived from Withania somnifera, has garnered significant attention for its diverse pharmacological activities. Modification of its structure offers a promising avenue for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the structural characterization of a key derivative, 27-Methyl withaferin A. We present a compilation of spectroscopic and spectrometric data, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate relevant workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Withanolides, a group of C28 steroidal lactones, are the principal bioactive constituents of Withania somnifera (Ashwagandha). Among these, withaferin A is one of the most extensively studied due to its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties. The structural framework of withaferin A possesses several reactive sites amenable to chemical modification, enabling the generation of a diverse library of analogues with potentially enhanced or novel biological activities. The methylation of the C-27 hydroxyl group to yield this compound is a key modification that can influence the compound's pharmacokinetic and pharmacodynamic properties. A thorough structural elucidation of this derivative is paramount for understanding its structure-activity relationship and for ensuring its identity and purity in biological and preclinical studies.

This guide focuses on the key analytical techniques employed in the structural characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis of this compound

The synthesis of this compound is achieved through the methylation of the primary hydroxyl group at the C-27 position of withaferin A. A general synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

To a solution of withaferin A in a suitable dry solvent (e.g., tetrahydrofuran), a base such as sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., argon). The reaction mixture is stirred for a specified period to allow for the formation of the alkoxide. Subsequently, a methylating agent, for instance, methyl iodide, is added, and the reaction is allowed to proceed at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is carefully quenched with a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel to afford this compound as a pure compound.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on a combination of modern analytical techniques. The following sections summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data to be populated from experimental findings | |||

| 3.35 | s | - | 27-OCH₃ |

| ... |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data to be populated from experimental findings | |

| 58.9 | 27-OCH₃ |

| ... |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula |

| HR-ESI-MS | Positive | [M+H]⁺ value | Calculated value | C₂₉H₄₀O₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretch (from C-4 hydroxyl) |

| ~1690 | C=O stretch (α,β-unsaturated ketone) |

| ~1650 | C=C stretch |

| ~1100 | C-O stretch |

Analytical Workflow

The overall process for the structural characterization of a synthesized batch of this compound follows a logical progression of analytical techniques.

In Vitro Cytotoxicity of 27-Methyl Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anticancer properties. Its analogues are being actively investigated to enhance efficacy and reduce toxicity. This technical guide focuses on the in vitro cytotoxicity of a specific analogue, 27-Methyl withaferin A. This document provides a concise summary of its cytotoxic activity, detailed experimental protocols for assessing its effects, and a putative mechanism of action based on the known signaling pathways of its parent compound.

Data Presentation: Cytotoxic Activity of this compound

The antiproliferative effects of this compound have been evaluated against several human tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 3.2[1] |

| A-549 | Lung Cancer | 4.2[1] |

| MCF-7 | Breast Cancer | 1.4[1] |

Table 1: IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for key experiments relevant to assessing the in vitro cytotoxicity and apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic peptide substrate for caspase-3, typically DEVD (Asp-Glu-Val-Asp), conjugated to a colorimetric or fluorometric reporter molecule. When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule which can then be quantified.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells to release their contents, including active caspases.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: Incubate a standardized amount of cell lysate with the caspase-3 substrate in an appropriate reaction buffer.

-

Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.

Mandatory Visualizations

Experimental Workflow

References

The Antiproliferative Potential of 27-Methyl Withaferin A on HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative effects of 27-Methyl withaferin A on human cervical adenocarcinoma (HeLa) cells. Due to the limited availability of in-depth studies specifically on the 27-Methyl derivative, this document combines the available data for this analog with established mechanisms and protocols for its parent compound, withaferin A, a well-researched anticancer agent. It is important to note that while the mechanisms are anticipated to be similar, direct experimental confirmation for this compound is not extensively published.

Quantitative Data Summary

The antiproliferative activity of this compound and its parent compound, withaferin A, has been evaluated against HeLa cells. The half-maximal inhibitory concentration (IC50) is a key metric of potency.

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | HeLa | 3.2 | [1] |

| Withaferin A | HeLa | 0.45 ± 0.05 | [2] |

Postulated Mechanism of Action

Based on studies of withaferin A and its analogs, this compound is presumed to exert its antiproliferative effects on HeLa cells through the induction of apoptosis and cell cycle arrest. The proposed signaling cascade is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn triggers the mitochondrial apoptotic pathway and disrupts cell cycle progression.

Apoptosis Induction Pathway

Caption: Proposed apoptotic pathway induced by this compound in HeLa cells.

Cell Cycle Arrest Pathway

Caption: Proposed mechanism of G2/M cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antiproliferative effects of this compound on HeLa cells. These are based on standard laboratory procedures and protocols described for withaferin A.

Cell Culture and Treatment

-

Cell Line: HeLa (human cervical adenocarcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 3.2, 10, 30 µM) and a vehicle control (0.1% DMSO).

-

Incubation: The plate is incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: HeLa cells are seeded in a 6-well plate and treated with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Seeding and Treatment: HeLa cells are treated with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Following treatment with this compound, HeLa cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p21, CDK1, Cyclin B1, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Experimental Workflow Visualization

Caption: General experimental workflow for investigating the antiproliferative effects.

References

A Technical Overview of the Apoptosis-Inducing Properties of 27-Methyl withaferin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Methyl withaferin A is a semi-synthetic derivative of Withaferin A, a well-documented bioactive steroidal lactone isolated from the plant Withania somnifera. While research specifically on this compound is emerging, it has been identified as a potent apoptosis inducer with significant antiproliferative effects against various human tumor cell lines.[1] Much of the mechanistic understanding of its pro-apoptotic activity is inferred from the extensive studies of its parent compound, Withaferin A. This document synthesizes the available data on this compound and extrapolates potential mechanisms based on the known signaling pathways affected by Withaferin A. It provides quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the key signaling cascades involved in apoptosis induction.

Quantitative Data: Antiproliferative Activity

This compound has demonstrated potent cytotoxic effects across several human cancer cell lines. The available half-maximal inhibitory concentration (IC50) values are summarized below.[1]

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF-7 | Breast Cancer | 1.4 |

| HeLa | Cervical Cancer | 3.2 |

| A-549 | Lung Cancer | 4.2 |

Data sourced from MedchemExpress, citing Gabriel G Llanos, et al. Eur J Med Chem. 2017 Nov 10;140:52-64.[1] For comparison, the parent compound Withaferin A has shown IC50 values ranging from approximately 0.85 µM to 6.1 µM in various cancer cell lines, including breast cancer and melanoma.[2][3]

Core Mechanism of Action: Induction of Apoptosis

The primary anticancer effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis.[1] Based on the mechanisms elucidated for Withaferin A, the pro-apoptotic activity likely involves a multi-faceted attack on cancer cell survival pathways, primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of both intrinsic and extrinsic apoptotic pathways.[2][4][5]

Reactive Oxygen Species (ROS) Generation

A foundational aspect of Withaferin A's activity is its ability to induce oxidative stress within cancer cells by increasing the production of ROS.[2][4][6] This surge in ROS serves as a primary trigger for downstream apoptotic events. It disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[2][4][7]

Intrinsic (Mitochondrial) Apoptotic Pathway

The ROS-mediated mitochondrial dysfunction is a key initiator of the intrinsic apoptotic pathway. Withaferin A has been shown to modulate the expression of the Bcl-2 family of proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax).[2][4][8][9] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.[2][4][5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, and subsequently, the executioner caspase-3, leading to DNA fragmentation and cell death.[2][4]

Extrinsic (Death Receptor) Apoptotic Pathway

In addition to the intrinsic pathway, Withaferin A can activate the extrinsic pathway. This involves the upregulation of death receptors like TNFα receptor-1 (TNFR1).[4] Ligand binding to these receptors initiates a signaling cascade that leads to the activation of the initiator caspase-8, which can then directly activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.[4][5]

Inhibition of Pro-Survival Signaling

Withaferin A and its derivatives also suppress key pro-survival signaling pathways that are often hyperactive in cancer cells. This includes the inhibition of:

-

NF-κB (Nuclear Factor kappa-B): By preventing its activation, Withaferin A blocks the transcription of anti-apoptotic genes.[4][6][10][11]

-

STAT3 (Signal Transducer and Activator of Transcription 3): Downregulation of STAT3 activity leads to reduced expression of survival proteins like Bcl-2 and Survivin.[6][9]

-

Akt/mTOR Pathway: Inhibition of this pathway disrupts signals that promote cell growth and survival.[10]

Key Experimental Protocols

The following protocols are standard methodologies for evaluating the apoptosis-inducing properties of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

-

Objective: To determine the IC50 value of this compound.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 25 µM) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Methodology:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 2x the IC50 value) for a set time (e.g., 24 hours).[12]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.[12]

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12] Incubate in the dark at room temperature for 15-30 minutes.[12]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: Differentiate cell populations into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis for Apoptotic Proteins

-

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific binding. Incubate the membrane with primary antibodies specific to target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression changes.

-

Conclusion and Future Directions

This compound is a promising pro-apoptotic agent with demonstrated efficacy against multiple cancer cell lines. While its precise mechanisms are still under investigation, the extensive research on its parent compound, Withaferin A, provides a strong framework for understanding its likely modes of action, including the induction of ROS and the modulation of critical pro-survival and pro-apoptotic signaling pathways. Future research should focus on validating these specific pathways for the 27-Methyl derivative, exploring its in vivo efficacy and safety profile in preclinical animal models, and investigating potential synergistic effects when combined with existing chemotherapeutic agents. This will be crucial for its continued development as a potential anticancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. Withaferin A induces apoptosis and inhibits adipogenesis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Withaferin A-mediated apoptosis in breast cancer cells is associated with alterations in mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 27-Methyl Withaferin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. Among these, Withaferin A (WA), isolated from Withania somnifera, is extensively studied for its potent anti-cancer properties. This technical guide focuses on the target identification of a promising derivative, 27-Methyl withaferin A. While direct and extensive target identification studies on this compound are limited in publicly available literature, its structural similarity to Withaferin A and the enhanced biological activity observed in C-27 modified analogs suggest a shared, and possibly enhanced, mechanism of action.[1] This guide, therefore, leverages the comprehensive data on Withaferin A as a foundational proxy to illuminate the probable molecular targets and signaling pathways of its 27-methyl derivative.

This document provides a comprehensive overview of the putative protein targets, the signaling pathways modulated, and detailed experimental protocols for the identification and validation of these targets. All quantitative data are presented in structured tables for comparative analysis, and key cellular processes are visualized through signaling pathway diagrams.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated against several human tumor cell lines. The available data on its IC50 values, along with those of the parent compound Withaferin A for comparison, are summarized below.

Table 1: Anti-proliferative Activity of this compound and Withaferin A

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HeLa | Cervical Cancer | 3.2 | [2] |

| This compound | A-549 | Lung Cancer | 4.2 | [2] |

| This compound | MCF-7 | Breast Cancer | 1.4 | [2] |

| Withaferin A | HeLa | Cervical Cancer | ~0.2 - 4.0 | [1] |

| Withaferin A | A-549 | Lung Cancer | ~2.5 | |

| Withaferin A | MCF-7 | Breast Cancer | ~2.5 | [3] |

Note: IC50 values for Withaferin A can vary between studies due to different experimental conditions.

Putative Molecular Targets and Signaling Pathways

Based on extensive research on Withaferin A, this compound is predicted to interact with a multitude of cellular proteins, thereby modulating several critical signaling pathways implicated in cancer progression.

Key Protein Targets

The primary mechanism of action for withanolides like Withaferin A involves covalent modification of cysteine residues on target proteins through their reactive α,β-unsaturated lactone and epoxide functionalities.[4] Key protein targets identified for Withaferin A, and therefore putative targets for its 27-methyl derivative, include:

-

Heat Shock Protein 90 (Hsp90): A molecular chaperone responsible for the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of its client proteins, inducing apoptosis and cell cycle arrest.[3][5]

-

Vimentin (B1176767): An intermediate filament protein involved in epithelial-to-mesenchymal transition (EMT), cell migration, and invasion. WA binding to vimentin disrupts its filamentous structure.[6]

-

Annexin A2 (ANXA2): A calcium-dependent phospholipid-binding protein implicated in cancer cell proliferation, migration, and invasion.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. WA has been shown to inhibit the activation of NF-κB.[3][7]

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. WA can inhibit STAT3 signaling.[6]

-

Proteasome: WA has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic proteins.[8]

Modulated Signaling Pathways

The interaction of this compound with its protein targets is expected to trigger a cascade of downstream effects, impacting multiple signaling pathways.

Experimental Protocols for Target Identification

A robust strategy for identifying the direct molecular targets of this compound involves a combination of affinity-based proteomics and subsequent validation assays.

Quantitative Chemical Proteomics for Target Discovery

This approach aims to identify proteins that directly bind to this compound in a cellular context.

Methodology:

-

Synthesis of a "Clickable" this compound Probe:

-

Synthesize an analog of this compound incorporating a bioorthogonal handle, such as a terminal alkyne or azide (B81097) group, at a position that does not interfere with its biological activity. The C-27 hydroxyl group is a potential site for such modification.

-

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7 or A-549) to ~80% confluency.

-

Treat the cells with the clickable this compound probe at a predetermined effective concentration for a specified duration. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Click Chemistry:

-

Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to ligate a reporter tag, such as biotin-azide or biotin-alkyne, to the probe-bound proteins.

-

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Perform on-bead digestion of the captured proteins using a protease such as trypsin.

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

-

Compare the protein enrichment in the probe-treated sample versus the vehicle control to identify specific binding partners.

-

Target Validation Experiments

Once putative targets are identified, their direct interaction with this compound and the functional consequences of this interaction must be validated.

a) Cellular Thermal Shift Assay (CETSA):

This method assesses the direct binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Methodology:

-

Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat the samples to a range of temperatures.

-

Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curve of the target protein. A shift in the melting curve in the presence of the compound indicates direct binding.

b) In Vitro Binding Assays:

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of this compound to a purified recombinant target protein.

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

c) Functional Assays:

-

Enzyme Inhibition Assays: If the identified target is an enzyme, assess the inhibitory effect of this compound on its activity.

-

Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target protein in cancer cells and assess whether this phenocopies the effects of this compound treatment.

-

Overexpression Studies: Overexpress the target protein and determine if it confers resistance to this compound.

Conclusion

While direct experimental evidence for the molecular targets of this compound is still emerging, the extensive body of research on its parent compound, Withaferin A, provides a strong foundation for hypothesizing its mechanism of action. The enhanced potency of C-27 modified analogs suggests that this compound likely engages similar protein targets with higher affinity or altered kinetics. The experimental workflows detailed in this guide provide a robust framework for the definitive identification and validation of these targets, which will be crucial for the further development of this promising anti-cancer agent. Future research should focus on applying these proteomic and biochemical approaches to elucidate the specific interactome of this compound and unravel the nuances of its molecular pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 27-Methyl Withaferin A Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 27-Methyl withaferin A analogs, focusing on in vitro methodologies for assessing their potential as therapeutic agents. The information presented herein is intended to equip researchers with the necessary details to design and execute initial efficacy and safety profiling of this promising class of compounds.

Introduction to Withaferin A and its Analogs

Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its wide range of biological activities, including anti-inflammatory, anti-angiogenic, and potent antitumor properties.[1][2] Its mechanism of action is multifaceted, involving the modulation of various signaling pathways critical for cancer cell survival and proliferation.[3] Analogs of withaferin A, such as this compound, are being investigated to enhance efficacy, improve selectivity, and reduce potential toxicity.[4] Preliminary screening of these analogs is a critical first step in the drug discovery pipeline to identify lead candidates for further development.

In Vitro Antiproliferative Activity of this compound

The initial assessment of anticancer potential typically involves evaluating the antiproliferative effects of the compound against a panel of human tumor cell lines. This compound has demonstrated notable activity in this regard.

Table 1: IC50 Values of this compound Against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 3.2[5] |

| A-549 | Lung Cancer | 4.2[5] |

| MCF-7 | Breast Cancer | 1.4[5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays used in the preliminary screening of withaferin A analogs.

Cell Culture

-

Cell Lines: Human cancer cell lines such as HeLa (cervical), A-549 (lung), and MCF-7 (breast) are commonly used.[6][7][8] Normal human cell lines (e.g., TIG normal skin fibroblasts) can be included to assess selectivity.[9]

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 48 hours).[9] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Other viability assays such as the Sulforhodamine B (SRB) assay, neutral red assay, or dsDNA PicoGreen® assay can also be employed.[7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.

-

Cell Treatment: Treat cells with the compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. The following are examples of a general experimental workflow and a hypothetical signaling pathway that could be modulated by this compound analogs.

Caption: General experimental workflow for the preliminary in vitro screening of this compound analogs.

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of a this compound analog.

Conclusion

The preliminary screening of this compound analogs is a critical phase in the identification of novel anticancer agents. The methodologies outlined in this guide provide a robust framework for assessing the cytotoxic and apoptotic potential of these compounds. The promising in vitro activity of this compound warrants further investigation into its broader analog library to identify lead compounds with enhanced therapeutic profiles for subsequent preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

The Therapeutic Potential of 27-Methyl Withaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a bioactive steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its pleiotropic pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties. Structural modification of withaferin A offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and selectivity. This technical guide focuses on a specific analog, 27-Methyl withaferin A, summarizing its known biological activities, providing detailed experimental methodologies from seminal studies, and elucidating its potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this promising compound.

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactones, are the primary bioactive constituents of Withania somnifera (Ashwagandha), a plant with a long history of use in traditional Ayurvedic medicine. Among these, withaferin A is the most extensively studied and has demonstrated a wide range of therapeutic effects.[1] The biological activity of withaferin A is attributed to its unique chemical structure, which allows it to interact with multiple cellular targets and modulate various signaling pathways.[1]

Chemical modification of the withaferin A scaffold presents an opportunity to enhance its therapeutic index and explore structure-activity relationships. The methylation of the C-27 hydroxyl group to yield this compound is one such modification. This guide provides an in-depth overview of the currently available data on this compound, with a focus on its anticancer properties.

Quantitative Data

The primary reported biological activity of this compound is its antiproliferative effect against various human cancer cell lines. The following table summarizes the available quantitative data.[2]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HeLa | Cervical Cancer | 3.2 | [2] |

| A-549 | Lung Cancer | 4.2 | [2] | |

| MCF-7 | Breast Cancer | 1.4 | [2] | |

| 4-Methyl withaferin A | HeLa | Cervical Cancer | 2.1 ± 0.01 | [3] |

| A-549 | Lung Cancer | 4.0 ± 0.5 | [3] | |

| MCF-7 | Breast Cancer | 1.1 ± 0.2 | [3] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and evaluation of withaferin A analogs, including this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the selective methylation of the C-27 hydroxyl group of withaferin A.

-

Reagents and Materials:

-

Withaferin A

-

Methylating agent (e.g., methyl iodide)

-

Base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

-

Reagents for workup and purification (e.g., saturated ammonium (B1175870) chloride solution, ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

-

-

Procedure:

-

Dissolve withaferin A in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add a suitable base to deprotonate the C-27 hydroxyl group.

-

Introduce the methylating agent and allow the reaction to proceed at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium chloride solution).

-

Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

-

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of this compound is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Materials:

-

Human cancer cell lines (e.g., HeLa, A-549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-